![molecular formula C28H24O3 B588256 2,2-Bis(4-methoxyphenyl)-1,2-diphenylethanone CAS No. 103281-33-0](/img/structure/B588256.png)
2,2-Bis(4-methoxyphenyl)-1,2-diphenylethanone
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Description
2,2-Bis(4-methoxyphenyl)-1,2-diphenylethanone, also known as 2,2-BisMPDPE, is a synthetic compound that has been used in various scientific research applications. This compound is a member of the class of molecules known as phenylketones, which are characterized by a carbonyl group attached to a phenyl ring. This compound has been studied for its potential applications in medicinal chemistry, biochemistry, and physiology. The synthesis of 2,2-BisMPDPE has been well-documented, and it is readily available for laboratory experiments.
Scientific Research Applications
Protein Detection and Quantitation : A derivative of 2,2-Bis(4-methoxyphenyl)-1,2-diphenylethanone, namely 1,2-bis(4-methoxyphenyl)-1,2-diphenylethene, was used in the development of fluorescent probes for protein detection and quantitation. These probes exhibit aggregation-induced emission characteristics, making them useful for sensitive and selective biological applications, like detecting bovine serum albumin as a model protein (Tong et al., 2007).
Coordination Chemistry : Partially etherified derivatives of tetrakis(2-hydroxyphenyl)ethene, including a derivative of 2,2-Bis(4-methoxyphenyl)-1,2-diphenylethanone, have been synthesized for use in coordination chemistry. These compounds are seen as an alternative to the calix[4]arene ligand system, useful in creating complex molecular structures (Fujita et al., 2004).
Synthetic Chemistry : The compound has been utilized in synthetic chemistry, for instance, in the α-chlorination of aryl ketones using manganese(III) acetate. This process yields α,α-dichloro derivatives, demonstrating the compound's reactivity and potential in various synthetic routes (Tsuruta et al., 1985).
Molecular Engineering : The compound plays a role in the formation of cyclic peroxides and 1,2-dioxanes, involving reactions with manganese(III). These reactions are significant in molecular engineering, showing the compound's versatility in creating diverse molecular structures (Nishino et al., 1991).
Environmental and Biological Studies : 2,2-Bis(4-methoxyphenyl)-1,2-diphenylethanone derivatives have been studied for their estrogenic and proestrogenic properties, which are important in understanding the environmental and biological impact of certain pesticides, such as methoxychlor (Bulger et al., 1985).
properties
IUPAC Name |
2,2-bis(4-methoxyphenyl)-1,2-diphenylethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H24O3/c1-30-25-17-13-23(14-18-25)28(22-11-7-4-8-12-22,24-15-19-26(31-2)20-16-24)27(29)21-9-5-3-6-10-21/h3-20H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYJABGGDHWJYNO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)C(=O)C4=CC=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H24O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70747177 |
Source
|
Record name | 2,2-Bis(4-methoxyphenyl)-1,2-diphenylethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70747177 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
408.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,2-Bis(4-methoxyphenyl)-1,2-diphenylethanone | |
CAS RN |
103281-33-0 |
Source
|
Record name | 2,2-Bis(4-methoxyphenyl)-1,2-diphenylethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70747177 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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